molecular formula C21H23ClN6O3 B2731418 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(5-chloro-2,4-dimethoxyphenyl)piperazine-1-carboxamide CAS No. 1396760-47-6

4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(5-chloro-2,4-dimethoxyphenyl)piperazine-1-carboxamide

Cat. No.: B2731418
CAS No.: 1396760-47-6
M. Wt: 442.9
InChI Key: ANQVFPCLMXBZOO-UHFFFAOYSA-N
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Description

4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(5-chloro-2,4-dimethoxyphenyl)piperazine-1-carboxamide (CAS 1396760-47-6) is a chemical compound supplied for research and development purposes. It has a molecular formula of C21H23ClN6O3 and a molecular weight of 442.90 g/mol . Predicted physicochemical properties include a density of 1.38±0.1 g/cm³ at 20 °C and a boiling point of 734.0±60.0 °C . The compound features a complex structure that incorporates a pyrrol-1-yl pyridazine moiety linked to a chloro-dimethoxyphenyl group via a piperazine carboxamide bridge. Such a structure is representative of a class of molecules studied for their potential as scaffolds in medicinal chemistry, similar to those investigated for targeting enzymes like neutral sphingomyelinase 2 (nSMase2) . This product is intended for use by qualified researchers in laboratory settings only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and handle this material according to established laboratory safety protocols.

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-4-(6-pyrrol-1-ylpyridazin-3-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN6O3/c1-30-17-14-18(31-2)16(13-15(17)22)23-21(29)28-11-9-27(10-12-28)20-6-5-19(24-25-20)26-7-3-4-8-26/h3-8,13-14H,9-12H2,1-2H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQVFPCLMXBZOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(5-chloro-2,4-dimethoxyphenyl)piperazine-1-carboxamide is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several key components:

  • Pyridazine ring : A six-membered aromatic ring containing two nitrogen atoms.
  • Pyrrole moiety : A five-membered ring with one nitrogen atom, known for its role in various biological activities.
  • Piperazine group : A six-membered ring that often contributes to the pharmacological profile of compounds.
  • Chloro and dimethoxy substituents : These groups can enhance solubility and biological activity.

Structural Formula

The structural formula can be represented as follows:

C19H22ClN5O3\text{C}_{19}\text{H}_{22}\text{Cl}\text{N}_5\text{O}_3

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor activity. For instance, pyrazole derivatives have been reported to inhibit various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) with notable cytotoxic effects. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study: Pyrazole Derivatives

A study demonstrated that specific pyrazole derivatives showed enhanced cytotoxicity when combined with doxorubicin in breast cancer cell lines. The combination therapy resulted in a synergistic effect, suggesting that structural modifications in similar compounds could lead to improved therapeutic outcomes .

Anti-inflammatory Properties

Compounds featuring pyrrole and piperazine rings have been linked to anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and pathways, making them potential candidates for treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of similar heterocycles have been explored extensively. For example, pyrazole derivatives have shown inhibitory activity against various bacterial strains. The mechanism typically involves disruption of bacterial cell membranes or inhibition of essential enzymes .

Inhibitory Potency Studies

A recent investigation into the inhibitory potency of related compounds revealed that modifications in the chemical structure significantly affect their activity against specific targets, such as neutral sphingomyelinase 2 (nSMase2), which is implicated in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Variations in substituents on the piperazine or pyridazine rings can lead to substantial changes in potency and selectivity against target proteins.

CompoundIC50 (µM)Target
Compound A5.0nSMase2
Compound B10.0BRAF(V600E)
Compound C15.0EGFR

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Carboxamide Cores

The compound shares a piperazine-carboxamide backbone with several analogues, differing in substituents and biological targets:

Compound Name / ID Molecular Formula Key Substituents Biological Activity / Application Source
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide C₁₉H₁₇ClF₃N₅O₃ 3-chloro-5-(trifluoromethyl)pyridinyl; 3-oxo-benzoxazinyl Not specified (likely CNS or agrochemical)
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide C₁₈H₁₅ClF₆N₄O 3-chloro-5-(trifluoromethyl)pyridinyl; 3-(trifluoromethyl)phenyl Agrochemical or receptor ligand
5-(4-(2,3-dichlorophenyl)piperazin-1-yl)-N-(quinolin-2-yl)pentanamide C₂₆H₂₇Cl₂N₅O 2,3-dichlorophenyl; quinolinyl-pentanamide Dopamine receptor modulation
6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone derivatives Variable 2-fluorophenyl; pyridazinone-acetohydrazide or benzalhydrazone Herbicidal activity

Key Observations :

  • Pyridazine vs. Pyridazinone: The pyrrole-pyridazine system in the target compound differs from pyridazinone derivatives (e.g., ), which are hydrolyzed to enhance hydrogen-bonding capacity for herbicidal applications .
  • Biological Targets : While and highlight dopamine or serotonin receptor interactions for arylpiperazines, the target compound’s dimethoxy groups may favor adrenergic or histamine receptor binding .
Pharmacological and Physicochemical Properties
  • Metabolic Stability: The pyrrole group may confer resistance to oxidative metabolism compared to pyridazinone or quinolinyl systems .
  • Activity Spectrum: Unlike herbicidal pyridazinones () or agrochemical trifluoromethyl derivatives (), the target compound’s substituents suggest CNS or anticancer applications .

Research Findings and Limitations

  • Evidence Gaps: No direct data on the target compound’s activity were found in the provided sources. Predictions are based on structural parallels to piperazine-carboxamides with known receptor affinities .
  • Contradictions : Trifluoromethyl and dichlorophenyl analogues show divergent applications (e.g., agrochemical vs. CNS), underscoring the need for target-specific optimization .

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